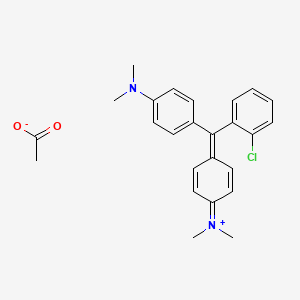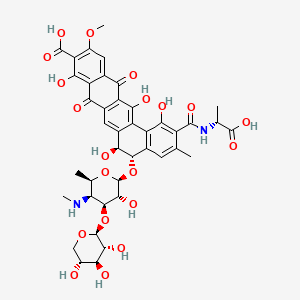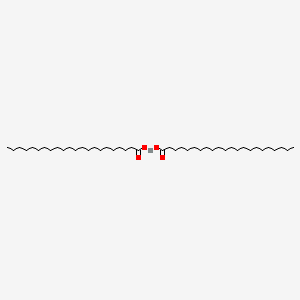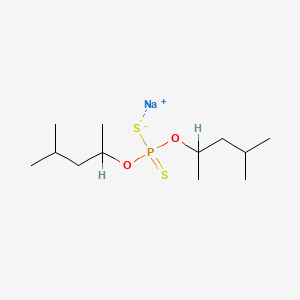
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is an organophosphorus compound primarily used as a pesticide. It is effective in controlling pests and diseases on crops such as vegetables, fruits, and cotton by affecting the nervous system of pests, thereby interfering with their growth and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt typically involves the reaction of 1,3-dimethylbutyl alcohol with phosphorus pentasulfide to form the corresponding phosphorodithioate ester. This ester is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards.
化学反応の分析
Types of Reactions
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted phosphorodithioates.
科学的研究の応用
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on the nervous system of pests and its potential use in pest control strategies.
Medicine: Studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: Used in the formulation of pesticides and other agricultural chemicals.
作用機序
The compound exerts its effects by targeting the nervous system of pests. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nervous system, which ultimately results in paralysis and death of the pest.
類似化合物との比較
1,3-Dimethylbutyl hydrogen phosphorodithioate, sodium salt is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Dimethoate: Another organophosphorus pesticide with a similar mode of action but different chemical structure.
Malathion: A widely used organophosphorus pesticide with a broader spectrum of activity.
Chlorpyrifos: An organophosphorus pesticide with a different chemical structure and slightly different mode of action.
These compounds share similarities in their use as pesticides and their mechanism of action but differ in their chemical structures and specific applications.
特性
CAS番号 |
58237-08-4 |
|---|---|
分子式 |
C12H26NaO2PS2 |
分子量 |
320.4 g/mol |
IUPAC名 |
sodium;bis(4-methylpentan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2.Na/c1-9(2)7-11(5)13-15(16,17)14-12(6)8-10(3)4;/h9-12H,7-8H2,1-6H3,(H,16,17);/q;+1/p-1 |
InChIキー |
ZNNCWPIULSATEN-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC(C)OP(=S)(OC(C)CC(C)C)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


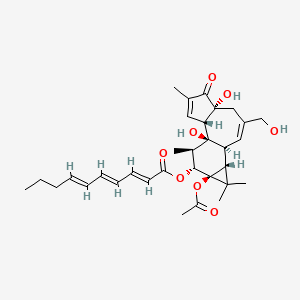
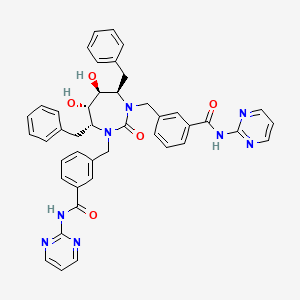
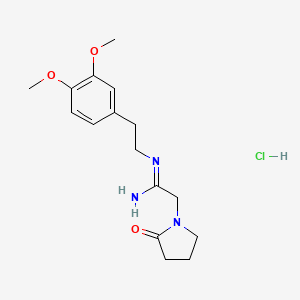

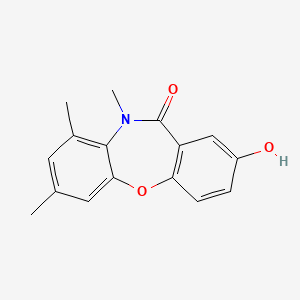
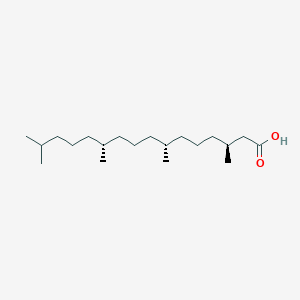
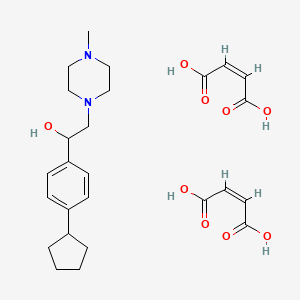
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
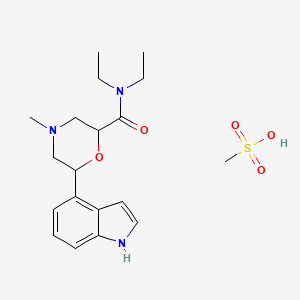
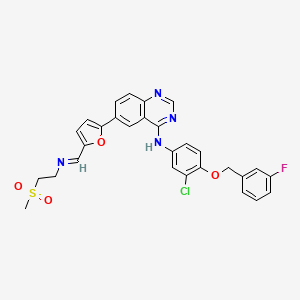
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
